DIMETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE
Description
Dimethyl 5-{[2-(2-thienyl)acetyl]amino}isophthalate is an isophthalic acid derivative featuring a dimethyl ester backbone and a 5-position substituent composed of an acetamide group linked to a thiophene ring. This compound is structurally analogous to intermediates used in macrocycle synthesis (e.g., pyridyl tetraoxazole macrocycles in ) and shares synthetic pathways with other dimethyl isophthalate derivatives, such as amidation and esterification reactions.
Properties
IUPAC Name |
dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-21-15(19)10-6-11(16(20)22-2)8-12(7-10)17-14(18)9-13-4-3-5-23-13/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFKSRAHIRSPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Substituent Diversity at the 5-Position
The 5-position of dimethyl isophthalate derivatives is a critical site for functionalization, influencing electronic, steric, and reactivity profiles:
Key Observations :
- Electron Effects : The thiophene group in the target compound provides moderate electron donation via resonance, contrasting with the strong electron-withdrawing nitro group in dimethyl 5-nitroisophthalate. This difference impacts reactivity in further functionalization (e.g., electrophilic substitution).
- Steric Considerations: The Boc-protected aminopropyl group in compound 17 introduces steric hindrance, whereas the thienyl-acetamido group is relatively planar, favoring conjugation.
Heterocyclic Substituents
Thiophene (in the target compound) is compared to pyridine () and benzothiazole ():
- Thiophene vs. Pyridine’s nitrogen offers basicity and coordination sites for metal complexes.
- Thiophene vs.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Heterocycle Comparison
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